An In-depth Technical Guide to 3-(N-Boc-aminoethyl)-piperidine
An In-depth Technical Guide to 3-(N-Boc-aminoethyl)-piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(N-Boc-aminoethyl)-piperidine, with the CAS number 215305-98-9, is a substituted piperidine derivative that serves as a valuable building block in synthetic organic chemistry. The presence of a Boc-protected amino group and a reactive secondary amine on the piperidine ring makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Piperidine and its derivatives are prevalent scaffolds in a wide array of pharmaceuticals and bioactive compounds. This document provides a comprehensive overview of the known chemical properties, available synthesis routes, and potential applications of 3-(N-Boc-aminoethyl)-piperidine.
Core Chemical Properties
The fundamental chemical and physical properties of 3-(N-Boc-aminoethyl)-piperidine are summarized below. It is important to note that while some experimental data is available, certain properties are based on computational predictions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [1][2][3] |
| Molecular Weight | 228.33 g/mol | [1][2][3] |
| Appearance | Yellow to brown oil or solid | |
| Boiling Point (Predicted) | 337.3 ± 15.0 °C at 760 mmHg | |
| pKa (Predicted) | 12.85 ± 0.46 | |
| Density (Predicted) | 0.971 g/cm³ |
Table 1: Physicochemical Properties of 3-(N-Boc-aminoethyl)-piperidine
| Identifier | Value |
| CAS Number | 215305-98-9 |
| IUPAC Name | tert-butyl (2-(piperidin-3-yl)ethyl)carbamate |
| SMILES | C1CCNC(C1)CCNC(=O)OC(C)(C)C |
| InChI | InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-10-5-4-7-13-9-10/h10,13H,4-9H2,1-3H3,(H,14,15) |
Table 2: Chemical Identifiers for 3-(N-Boc-aminoethyl)-piperidine
Spectroscopic Data
Experimental Protocols
Synthesis of Aminoethyl-Substituted Piperidine Derivatives
While a specific, detailed protocol for the synthesis of 3-(N-Boc-aminoethyl)-piperidine is not widely published, a general approach for the synthesis of related aminoethyl-substituted piperidine derivatives has been described. One such methodology involves the conjugate addition of a phenyl nucleophile to α,β-unsaturated ketones, followed by a Wittig reaction to introduce a C2 chain. The subsequent transformation of an ester group into an amino moiety and removal of the N-protective group are the final steps.[4]
A logical synthetic route to 3-(N-Boc-aminoethyl)-piperidine could involve the following key steps:
Caption: A plausible synthetic workflow for 3-(N-Boc-aminoethyl)-piperidine.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the direct biological activity of 3-(N-Boc-aminoethyl)-piperidine or its involvement in any signaling pathways. However, the broader class of aminoethyl-substituted piperidine derivatives has been investigated as σ1 receptor ligands with potential antiproliferative properties.[4][5] The σ1 receptor is an intracellular chaperone protein implicated in a variety of cellular functions, and its modulation is a target for therapeutic intervention in neurological disorders and cancer.
The general structure of these derivatives suggests their potential to interact with various biological targets, and 3-(N-Boc-aminoethyl)-piperidine serves as a key intermediate for creating libraries of such compounds for screening and drug discovery.
Caption: Role of 3-(N-Boc-aminoethyl)-piperidine in a drug discovery workflow.
Safety Information
Based on available data, 3-(N-Boc-aminoethyl)-piperidine should be handled with care in a laboratory setting. The following hazard statements have been associated with this compound:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
3-(N-Boc-aminoethyl)-piperidine is a valuable chemical intermediate with significant potential in the synthesis of novel piperidine-based compounds for pharmaceutical and scientific research. While detailed experimental data on its physicochemical and spectroscopic properties are not extensively documented, its structural features make it an attractive starting material for creating diverse molecular libraries. Further research into the synthesis and biological evaluation of derivatives of 3-(N-Boc-aminoethyl)-piperidine may lead to the discovery of new therapeutic agents.
References
- 1. scbt.com [scbt.com]
- 2. 3-(N-Boc-aminoethyl)piperidine [oakwoodchemical.com]
- 3. 215305-98-9 CAS MSDS (3-(2-BOC-AMINOETHYL) PIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. d-nb.info [d-nb.info]
- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
